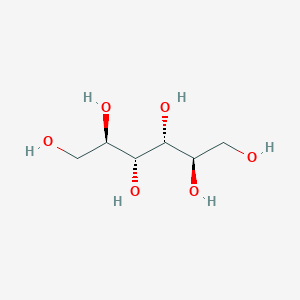
Cyclopentylamine
Descripción general
Descripción
Cyclopentylamine is a colorless liquid with an ammoniacal odor . It acts as an important raw material and intermediate used in organic synthesis and pharmaceuticals . It serves as chemokine receptor 2 antagonists and acts as a ligand in coordination chemistry .
Synthesis Analysis
Cyclopentylamine is synthesized from the raw material adipic acid, which is dehydrated and decarboxylated with Ba(OH)_2 to prepare cyclopentanone . Then, cyclopentanone is reacted with ammonia in hydrogen to give the final product cyclopentylamine . The reaction-distillation technique is employed . The catalyst Cu-Co-Ni/active Al_2O_3 with good activity, selectivity, and stability is prepared for hydroamination of cyclopentanone .Physical And Chemical Properties Analysis
Cyclopentylamine has a molecular weight of 85.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass of Cyclopentylamine is 85.089149355 g/mol .Aplicaciones Científicas De Investigación
Organic Synthesis
Cyclopentylamine acts as an important raw material and intermediate used in organic synthesis .
Method of Application
The specific methods of application in organic synthesis can vary widely depending on the particular synthesis pathway or reaction being performed. As an amine, Cyclopentylamine can act as a nucleophile in many reactions, reacting with electrophiles to form new bonds.
Results or Outcomes
The outcomes of these reactions can also vary widely, producing a range of different organic compounds. The specific results would depend on the other reactants and conditions used in the synthesis.
Pharmaceuticals
Cyclopentylamine is also used in the pharmaceutical industry .
Method of Application
In pharmaceutical applications, Cyclopentylamine can be used in the synthesis of various drugs. Again, the specific methods of application can vary widely depending on the particular drug being synthesized.
Results or Outcomes
The outcomes of these reactions would be the production of various pharmaceutical compounds. The specific results would depend on the other reactants and conditions used in the synthesis.
Chemokine Receptor 2 Antagonists
Cyclopentylamine serves as chemokine receptor 2 antagonists .
Method of Application
As a chemokine receptor 2 antagonist, Cyclopentylamine can be used to inhibit the action of chemokine receptor 2. This could have potential applications in treating diseases where this receptor plays a role.
Results or Outcomes
The specific outcomes of this application would depend on the particular disease being treated and the effectiveness of Cyclopentylamine as a chemokine receptor 2 antagonist.
Coordination Chemistry
Cyclopentylamine acts as a ligand in coordination chemistry .
Method of Application
In coordination chemistry, ligands like Cyclopentylamine can bind to a central metal atom to form a coordination complex. The specific methods of application can vary widely depending on the particular complex being synthesized.
Results or Outcomes
The outcomes of these reactions would be the production of various coordination complexes. The specific results would depend on the other reactants and conditions used in the synthesis.
Formation of Platinum Complexes
Cyclopentylamine can form cis-dichlorobis(cyclopentylamine)platinum(II) complex .
Method of Application
The formation of this complex likely involves the reaction of Cyclopentylamine with a platinum compound under suitable conditions.
Results or Outcomes
The outcome of this application would be the production of the cis-dichlorobis(cyclopentylamine)platinum(II) complex. This complex could have potential applications in various fields, such as catalysis or medicine.
Mass Spectrometry
Cyclopentylamine is used in mass spectrometry, which is a technique that determines the mass-to-charge ratio of ions .
Method of Application
In mass spectrometry, Cyclopentylamine can be ionized and then separated based on its mass-to-charge ratio. The specific methods of application can vary widely depending on the particular type of mass spectrometry being used.
Results or Outcomes
The outcomes of this application would be the determination of the mass-to-charge ratio of Cyclopentylamine ions. This information can be used for various purposes, such as identifying the compound or determining its structure .
Safety And Hazards
Cyclopentylamine is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is harmful if inhaled . It’s recommended to use personal protective equipment when handling Cyclopentylamine .
Relevant Papers The paper “Synthesis of Cyclopentylamine” discusses the synthesis process of Cyclopentylamine . Another paper titled “Vibrational spectra and structure of cyclopentylamine” discusses the vibrational spectra and structure of Cyclopentylamine .
Propiedades
IUPAC Name |
cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISGSNTVMOOSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061387 | |
| Record name | Cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylamine | |
CAS RN |
1003-03-8 | |
| Record name | Cyclopentylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4259VRY3GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

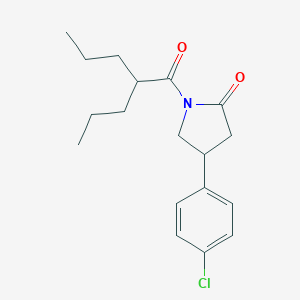
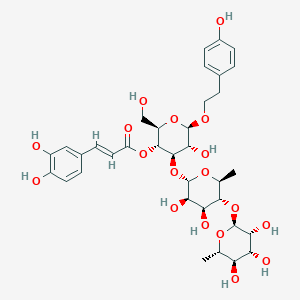
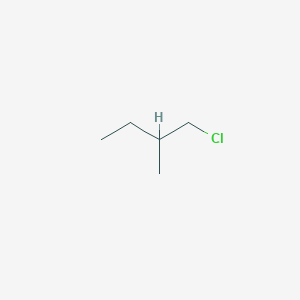
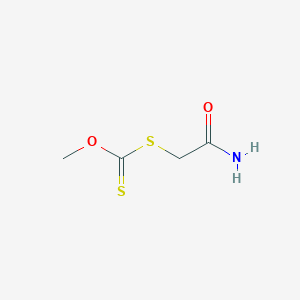

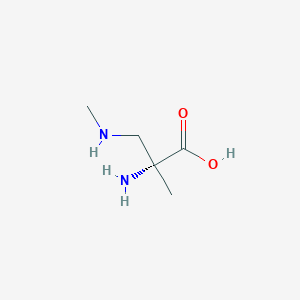
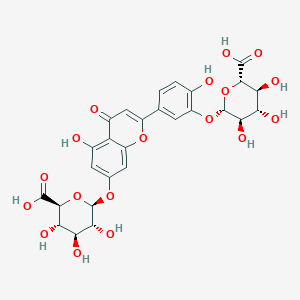
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)
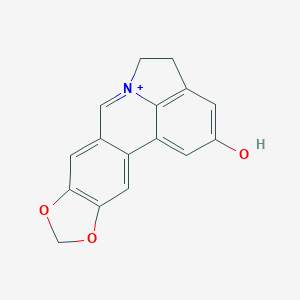
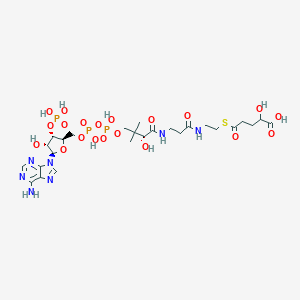
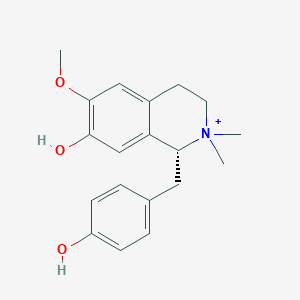
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
